molecular formula C46H73N13O10 B1282685 [Sar1, Ile8]-Angiotensin II CAS No. 67724-27-0

[Sar1, Ile8]-Angiotensin II

Numéro de catalogue B1282685
Numéro CAS: 67724-27-0
Poids moléculaire: 968.2 g/mol
Clé InChI: ZVUNAQTWOGAJRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[Sar1, Ile8]-Angiotensin II (also known as SarIle-AngII) is a synthetic peptide derived from the primary active component of the renin-angiotensin system (RAS). It is a potent vasoconstrictor and plays a major role in the regulation of blood pressure, fluid balance, and electrolyte balance. SarIle-AngII has been found to have a wide range of physiological effects, including the modulation of cardiovascular, renal, and endocrine functions. In addition, SarIle-AngII has been used in laboratory experiments to study the effects of RAS on various physiological processes.

Applications De Recherche Scientifique

1. Transport Between Blood and Cerebrospinal Fluid

[Sar1, Ile8]-Angiotensin II does not transport between the vascular space and the cerebroventricular space, suggesting that angiotensins do not freely move between blood and cerebrospinal fluid compartments. This is consistent with the idea that blood-borne and cerebroventricular angiotensins access different receptor populations (Harding et al., 1988).

2. Localization of Central Angiotensin II Receptors

[Sar1, Ile8]-Angiotensin II is used to study brain ANG II receptors via homogenate binding and in vitro autoradiography. It binds to high-affinity sites in various brain regions, highlighting its utility as a probe for studying brain ANG II receptors (Healy et al., 1986).

Propriétés

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H73N13O10/c1-8-26(5)37(43(66)55-33(21-29-22-50-24-52-29)44(67)59-19-11-13-34(59)41(64)58-38(45(68)69)27(6)9-2)57-40(63)32(20-28-14-16-30(60)17-15-28)54-42(65)36(25(3)4)56-39(62)31(53-35(61)23-49-7)12-10-18-51-46(47)48/h14-17,22,24-27,31-34,36-38,49,60H,8-13,18-21,23H2,1-7H3,(H,50,52)(H,53,61)(H,54,65)(H,55,66)(H,56,62)(H,57,63)(H,58,64)(H,68,69)(H4,47,48,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUNAQTWOGAJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H73N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553928
Record name N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

968.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sar-Arg-Val-Tyr-Ile-His-Pro-Ile

CAS RN

67724-27-0
Record name N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Sar1, Ile8]-Angiotensin II
Reactant of Route 2
[Sar1, Ile8]-Angiotensin II
Reactant of Route 3
Reactant of Route 3
[Sar1, Ile8]-Angiotensin II
Reactant of Route 4
Reactant of Route 4
[Sar1, Ile8]-Angiotensin II
Reactant of Route 5
Reactant of Route 5
[Sar1, Ile8]-Angiotensin II
Reactant of Route 6
[Sar1, Ile8]-Angiotensin II

Q & A

Q1: How does [Sar1, Ile8]-Angiotensin II interact with its target?

A1: [Sar1, Ile8]-Angiotensin II acts as a competitive antagonist at angiotensin II receptors [, , , , , , ]. This means it binds to the receptor without activating it, effectively blocking the actions of angiotensin II.

Q2: Which angiotensin II receptor subtype does [Sar1, Ile8]-Angiotensin II primarily target?

A2: While [Sar1, Ile8]-Angiotensin II can bind to both AT1 and AT2 receptor subtypes, it generally exhibits a higher affinity for the AT1 receptor [, , , , , ].

Q3: What are the downstream effects of [Sar1, Ile8]-Angiotensin II binding to the AT1 receptor?

A3: By blocking AT1 receptors, [Sar1, Ile8]-Angiotensin II prevents the physiological effects of angiotensin II, including vasoconstriction, aldosterone secretion, and sodium reabsorption [, , , , , , , ].

Q4: Are there any reported instances where [Sar1, Ile8]-Angiotensin II exhibits agonistic activity?

A4: Yes, in some cases, particularly at higher doses or under specific physiological conditions like low endogenous angiotensin II levels, [Sar1, Ile8]-Angiotensin II can demonstrate agonistic activity, leading to pressor effects and increased aldosterone secretion [, ].

Q5: What is the molecular formula and weight of [Sar1, Ile8]-Angiotensin II?

A5: While the provided research papers do not explicitly state the molecular formula and weight of [Sar1, Ile8]-Angiotensin II, these can be determined based on its chemical structure and amino acid composition.

Q6: Is there any spectroscopic data available for [Sar1, Ile8]-Angiotensin II?

A6: The provided research papers primarily focus on the biological activity and pharmacological characterization of [Sar1, Ile8]-Angiotensin II. Spectroscopic data is not provided within these studies.

Q7: How do structural modifications in [Sar1, Ile8]-Angiotensin II affect its activity?

A7: Modifications, especially at positions 2 and 8, significantly influence the potency and agonist/antagonist profile of [Sar1, Ile8]-Angiotensin II. For instance, replacing isoleucine at position 8 with alanine ([Sar1, Ala8]-Angiotensin II) can reduce agonistic activity while maintaining antagonistic properties [].

Q8: What is the significance of the Sarcosine substitution at position 1 in [Sar1, Ile8]-Angiotensin II?

A8: The Sarcosine substitution at the N-terminus provides resistance to enzymatic degradation, contributing to the prolonged duration of action of [Sar1, Ile8]-Angiotensin II compared to native angiotensin II [].

Q9: What is the impact of [Sar1, Ile8]-Angiotensin II on blood pressure?

A9: The effect of [Sar1, Ile8]-Angiotensin II on blood pressure is dose-dependent and influenced by the endogenous angiotensin II levels. At appropriate doses, it can induce a sustained antihypertensive effect, particularly in hypertensive individuals [, , , ].

Q10: Does [Sar1, Ile8]-Angiotensin II affect plasma renin activity and aldosterone concentration?

A10: [Sar1, Ile8]-Angiotensin II can influence plasma renin activity and aldosterone concentration. While it tends to reduce aldosterone levels by antagonizing angiotensin II, it may also indirectly stimulate renin release due to the feedback mechanisms within the renin-angiotensin-aldosterone system [, , ].

Q11: What models have been used to study the efficacy of [Sar1, Ile8]-Angiotensin II?

A11: The efficacy of [Sar1, Ile8]-Angiotensin II has been investigated in various in vitro and in vivo models, including isolated tissues (e.g., rabbit aorta, rat mesenteric arteries), perfused organs (e.g., rat mesenteric vascular bed), and whole animal studies (e.g., rats, dogs) [, , , , , , , , , ].

Q12: What is the evidence for the central nervous system effects of [Sar1, Ile8]-Angiotensin II?

A12: Studies involving central administration of [Sar1, Ile8]-Angiotensin II, such as intracerebroventricular infusions, have demonstrated its ability to lower blood pressure, particularly in hypertensive animal models, indicating a role for central angiotensin II receptors in blood pressure regulation [, , ].

Q13: What is known about the toxicity profile of [Sar1, Ile8]-Angiotensin II?

A13: The provided research papers primarily focus on the pharmacological effects of [Sar1, Ile8]-Angiotensin II. Detailed toxicological studies are not included in these papers.

Q14: Is there a role for [Sar1, Ile8]-Angiotensin II in research on other organ systems?

A14: Yes, [Sar1, Ile8]-Angiotensin II has been used to investigate the role of angiotensin II in various organ systems beyond the cardiovascular system, including the brain, kidneys, adrenal glands, and ovaries [, , , , , , , , , , ].

Q15: Are there alternative angiotensin II receptor antagonists?

A15: Yes, besides [Sar1, Ile8]-Angiotensin II, several other angiotensin II receptor antagonists have been developed, including losartan, valsartan, and irbesartan, each with its unique pharmacological profile and clinical applications [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.